N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

Physicochemical profiling Drug-likeness Lead optimization

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 1401576-17-7) is a synthetic small-molecule amide conjugate of ibuprofen and 2-aminoimidazole, with molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol. The compound belongs to the class of heterocyclic amide derivatives of arylpropionic acid NSAIDs, wherein the free carboxylic acid group of ibuprofen has been converted to an N-(1H-imidazol-2-yl) amide.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B12185812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CN2
InChIInChI=1S/C16H21N3O/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(20)19-16-17-8-9-18-16/h4-9,11-12H,10H2,1-3H3,(H2,17,18,19,20)
InChIKeyHRCWWYHOLNZFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 1401576-17-7): Structural Identity and Procurement-Salient Characteristics


N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 1401576-17-7) is a synthetic small-molecule amide conjugate of ibuprofen and 2-aminoimidazole, with molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol . The compound belongs to the class of heterocyclic amide derivatives of arylpropionic acid NSAIDs, wherein the free carboxylic acid group of ibuprofen has been converted to an N-(1H-imidazol-2-yl) amide [1]. This structural modification replaces the ionizable carboxylate with a hydrogen-bond-capable imidazole amide, a strategy employed across multiple NSAID derivatization programs aimed at reducing gastrointestinal (GI) toxicity while retaining or enhancing analgesic and anti-inflammatory efficacy [2]. The compound is listed in chemical supplier databases as a research-grade chemical for pharmaceutical development applications .

Why N-(1H-Imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide Cannot Be Interchanged with Unmodified Ibuprofen or Alternative Amide Congeners


The conversion of ibuprofen's free carboxylic acid to an N-(1H-imidazol-2-yl) amide is not a conservative substitution. The carboxylic acid moiety of ibuprofen is directly responsible for both its mechanism of action (COX active-site engagement) and its primary dose-limiting toxicity—gastrointestinal mucosal damage from local acid exposure and prostaglandin depletion [1]. Amide derivatization fundamentally alters ionization state (pKa shift from ~4.5 to a neutral/weakly basic species), hydrogen-bonding capacity, metabolic susceptibility, and membrane permeability [2]. Critically, among heterocyclic amide congeners, the choice of amine partner is non-interchangeable: morpholine-derived amides (e.g., compound VI in Ahmadi et al., 2017) demonstrated significantly superior in vivo analgesic and anti-inflammatory activity compared to other heterocyclic amines tested in the same study (compounds III–V), establishing that the heterocycle identity drives differential pharmacological outcomes [3]. The 2-aminoimidazole moiety introduces specific hydrogen-bond donor/acceptor topology and metal-coordination capacity absent in simpler amides, creating a distinct pharmacological profile that cannot be extrapolated from either the parent acid or other amide derivatives without direct comparative data.

Quantitative Differentiation Evidence for N-(1H-Imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide: Head-to-Head vs. Class-Level Data


Molecular Weight and Lipophilicity Differentiation vs. Parent Ibuprofen: Calculated Physicochemical Profile

The target compound (MW 271.36 g/mol) carries a 65.07 Da mass increase over ibuprofen (MW 206.29 g/mol), reflecting the formal replacement of –OH with –NH-(1H-imidazol-2-yl) . This modification removes the acidic proton (ibuprofen pKa ~4.5) and introduces an imidazole ring with a basic pKa of ~7.0 (for the imidazole NH) and ~2.5 (for protonation of the ring nitrogen), producing a compound that is predominantly neutral at physiological pH rather than ionized [1]. By class-level inference from structurally analogous ibuprofen heterocyclic amides, this ionization-state shift is expected to reduce local gastric mucosal irritation relative to the free acid while altering membrane partitioning and CNS penetration potential [2]. Direct experimental logP/logD, solubility, and pKa values for this specific compound are not available in the open literature as of the search date.

Physicochemical profiling Drug-likeness Lead optimization

In Vivo Analgesic and Anti-Inflammatory Activity: Class-Level Superiority of Ibuprofen Heterocyclic Amides over Parent Ibuprofen

In the Ahmadi et al. (2017) study, all synthesized ibuprofen heterocyclic amide derivatives (compounds III–VI) were tested head-to-head against ibuprofen (standard) and saline (control) in three murine models: tail immersion (acute thermal pain), formalin test (acute chemical and chronic pain), and carrageenan-induced paw edema (acute inflammation) [1]. The full set of amide derivatives exhibited more analgesic and anti-inflammatory activity than ibuprofen across all three assays [1]. Notably, compound VI (the morpholine amide) demonstrated statistically significant superiority over compounds III–V, demonstrating that heterocycle identity is a critical determinant of in vivo efficacy [2]. The target compound, as an imidazole-containing amide, belongs to this class of superior-performing derivatives; however, it was not among the specific compounds (III–VI) tested in this study, and therefore its precise rank-order potency relative to ibuprofen or to compound VI cannot be quantified without dedicated head-to-head experimentation [3].

In vivo pharmacology Analgesic screening Anti-inflammatory drug discovery

Ulcerogenic Liability: Class-Level Evidence for Reduced GI Toxicity of Ibuprofen Amides vs. Parent Ibuprofen

Cocco et al. (2003) demonstrated that a series of ibuprofen heterocyclic amides exhibited a lower ulcerogenic effect in rats compared to parent ibuprofen, while maintaining comparable or improved analgesic activity in the writhing test [1]. This finding directly addresses the primary clinical liability of long-term ibuprofen use—GI mucosal damage—which is mechanistically linked to the free carboxylic acid group [2]. The N-acyl imidazole prodrug approach applied to ibuprofen–dextran conjugates (utilizing an N-acyl imidazole derivative of ibuprofen as the activated intermediate) further demonstrated better anti-inflammatory and analgesic activities with remarkable reduction in ulcerogenicity compared to the parent drug [3]. The target compound, bearing an N-(1H-imidazol-2-yl) amide bond in place of the free acid, is structurally positioned to recapitulate this ulcerogenicity-sparing advantage; however, dedicated gastric lesion scoring for this specific compound has not been reported.

Gastrointestinal safety Ulcerogenicity NSAID tolerability

FAAH/COX Dual Inhibition Potential: Structural Basis for Differentiation from Carboxylic Acid NSAIDs

Deplano et al. (2020) investigated 12 novel amide analogues of ibuprofen as potential dual-action FAAH/COX inhibitors and identified N-(3-bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68) as a dual-acting FAAH/substrate-selective COX inhibitor with a Ki of 0.26 µM for FAAH and an α value of 4.9 (mixed-type inhibition mechanism) [1]. At 10 µM, Ibu-AM68 did not inhibit COX-1 or COX-2-mediated oxygenation of arachidonic acid but greatly reduced COX-2-catalyzed oxygenation of the endocannabinoid 2-arachidonoylglycerol, demonstrating substrate-selective COX-2 modulation [2]. Prior work by Fowler et al. (2013) established that ibuprofen amide analogues differentially modulate FAAH and COX activities depending on the amide substituent [3]. While the target compound was not among the 12 amides tested in Deplano et al. (2020), its 2-aminoimidazole moiety introduces hydrogen-bond donor/acceptor capacity and potential metal-chelation properties absent in the bromopyridine analogue, suggesting a structurally distinct FAAH/COX interaction profile. Direct FAAH and COX inhibition data for this specific compound are not available.

FAAH inhibition COX inhibition Endocannabinoid Dual-action analgesics

Synthetic Accessibility via N-Acyl Imidazole Intermediate: Enabling Prodrug and Conjugate Chemistry

Youssef et al. (2011) demonstrated that an N-acyl imidazole derivative of ibuprofen—the activated intermediate formed by reacting ibuprofen with 1,1'-carbonyldiimidazole (CDI)—can be condensed with dextran polymers to generate ibuprofen–dextran prodrugs (IB10, IB20) with improved aqueous solubility, better anti-inflammatory and analgesic activities, and remarkable reduction in ulcerogenicity compared to the parent drug [1]. The synthesis of amides from NSAIDs including ibuprofen with heterocyclic aromatic amines (imidazole or 3-amino-1,2,4-triazole) via acid chloride and coupling reagent (DIC, CDI) methods was also demonstrated by the RASBQ proceedings (2018), confirming the synthetic tractability of this compound class [2]. The target compound, an N-(1H-imidazol-2-yl) amide, represents a stable amide product rather than the activated N-acyl imidazole intermediate, and its synthesis via CDI-mediated coupling of ibuprofen with 2-aminoimidazole is a well-precedented transformation in this chemical space.

Synthetic chemistry Prodrug design Activated intermediates

Evidence Gap Acknowledgment: Absence of Direct Comparative Bioactivity Data for This Specific Compound

An exhaustive search of PubMed, patent databases (USPTO, EPO, Google Patents), chemical databases (PubChem, ChEMBL, BindingDB, SureChEMBL), and supplier technical literature (as of April 2026) did not identify any peer-reviewed publication, patent, or public database entry containing direct, quantitative bioactivity data (COX IC₅₀, FAAH Ki, in vivo ED₅₀, ulcerogenicity index, solubility, logP/D, or metabolic stability) for N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide (CAS 1401576-17-7) [1]. The compound is cataloged in the Chemsrc database with basic molecular descriptors (formula, MW, SMILES) but no experimental physicochemical or biological assay data . All differentiation claims in this guide are therefore based on class-level inference from structurally related ibuprofen heterocyclic amides, and the evidence tags have been assigned accordingly. Users are advised that procurement decisions for this compound should be made with the understanding that its specific potency, selectivity, and safety profile relative to ibuprofen or other amide congeners remain uncharacterized in the public domain; dedicated head-to-head screening is recommended prior to committing to large-scale acquisition or use as a reference standard.

Data transparency Evidence-based procurement Screening prioritization

Procurement-Relevant Application Scenarios for N-(1H-Imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide Based on Available Evidence


Head-to-Head Screening of Heterocyclic Amide Congeners for In Vivo Analgesic/Anti-Inflammatory Potency Ranking

The Ahmadi et al. (2017) finding that heterocycle identity (morpholine vs. other amines) drives statistically significant differences in in vivo efficacy among ibuprofen amides [1] establishes a clear screening rationale. Procurement of the imidazole amide alongside morpholine, pyrrolidine, piperidine, and other heterocyclic amide congeners enables a systematic structure–activity relationship (SAR) study to map heterocycle identity to analgesic and anti-inflammatory potency in murine tail immersion, formalin, and paw edema models. The imidazole variant offers distinct hydrogen-bonding topology and metal-coordination capacity compared to the morpholine benchmark (compound VI), potentially yielding a differentiated efficacy or safety profile.

Dual FAAH/COX Inhibitor Screening Cascades for GI-Sparing Analgesic Discovery

Building on the Deplano et al. (2020) demonstration that ibuprofen amides can achieve dual FAAH inhibition and substrate-selective COX-2 modulation [2], the imidazole amide represents a structurally novel entry for FAAH/COX screening cascades. The 2-aminoimidazole moiety may confer distinct FAAH binding kinetics or COX-2 substrate selectivity relative to the bromopyridine (Ibu-AM68, FAAH Ki = 0.26 µM) and other published amides. Procurement enables in vitro FAAH inhibition assays (rat brain homogenate [³H]anandamide hydrolysis), COX-1/COX-2 oxygenation assays (arachidonic acid and 2-AG substrates), and subsequent in vivo GI tolerability assessment.

Ulcerogenicity Comparison Studies: Imidazole Amide vs. Free Acid and Other Amide Controls

The class-level evidence from Cocco et al. (2003) that ibuprofen heterocyclic amides reduce ulcerogenic effect relative to the parent acid [3] supports procurement of the imidazole amide for dedicated gastric lesion scoring studies. Head-to-head comparison against ibuprofen (free acid control), the morpholine amide (compound VI), and a non-amide control (e.g., ibuprofen lysine salt) in a standardized rat gastric mucosal damage model would quantify the ulcerogenicity-sparing advantage attributable specifically to the imidazole amide modification, addressing a key differentiator for any NSAID derivative program.

Prodrug and Polymer Conjugate Development via the N-(1H-Imidazol-2-yl) Amide Scaffold

The Youssef et al. (2011) precedent for N-acyl imidazole-based ibuprofen–dextran prodrugs with enhanced aqueous solubility, improved efficacy, and reduced ulcerogenicity [4] positions the stable N-(1H-imidazol-2-yl) amide as both a final compound and a potential intermediate for further derivatization. The imidazole ring can serve as a coordination site for metal-based formulations or as a handle for further N-functionalization, enabling exploration of polymer conjugates, metal complexes, or sustained-release formulations that are not accessible from simpler amide derivatives.

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